N-(1,5-dihydroxypentan-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(1,5-dihydroxypentan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGWJXIMZBGAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745299 | |
| Record name | N-(1,5-Dihydroxypentan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100370-35-2 | |
| Record name | N-(1,5-Dihydroxypentan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Parameters
The reaction employs a three-necked flask equipped with a carbon rod anode and platinum plate cathode. The substrate (1,5-dihydroxypentan-2-ol, 0.30 mmol) and benzamide (1.5 equiv.) are dissolved in acetonitrile with tetrabutylammonium perchlorate (nBu4NClO4, 0.1 M) as the electrolyte. A constant current of 5.0 mA is applied at room temperature under air, with the reaction progress monitored by TLC or NMR.
Workup and Purification
Post-electrolysis, the mixture is quenched with brine and extracted with ethyl acetate. The organic layer is dried over anhydrous Na2SO4 and purified via silica gel chromatography (petroleum ether/ethyl acetate, 5:1). This method avoids stoichiometric oxidants, aligning with green chemistry principles.
Table 1: Electrochemical Synthesis Parameters
| Parameter | Value/Detail |
|---|---|
| Substrate | 1,5-Dihydroxypentan-2-ol |
| Nucleophile | Benzamide |
| Electrolyte | nBu4NClO4 (0.1 M) |
| Solvent | Acetonitrile |
| Current Density | 5.0 mA |
| Purification | Column Chromatography (PE/EA 5:1) |
Nucleophilic Acylation of Amino Alcohols
An alternative route involves the acylation of 1,5-dihydroxypentan-2-amine with benzoyl chloride. This method, derived from benzamide-based heterocycle synthesis, proceeds under mild basic conditions.
Reaction Mechanism and Conditions
In a dry environment, 1,5-dihydroxypentan-2-amine (1.0 equiv.) is treated with benzoyl chloride (1.1 equiv.) in the presence of triethylamine (1.5 equiv.) as a base. The reaction is conducted in dichloromethane at 0°C to room temperature, preventing excessive exothermicity.
Isolation and Characterization
The crude product is washed with dilute HCl to remove unreacted amine, followed by sodium bicarbonate to eliminate excess acid. Final purification via recrystallization (ethanol/water) yields N-(1,5-dihydroxypentan-2-yl)benzamide as a white crystalline solid.
Table 2: Acylation Reaction Overview
Comparative Analysis of Methodologies
Efficiency and Scalability
The electrochemical method offers scalability through continuous flow systems, achieving yields comparable to traditional acylation (60–70%). In contrast, the nucleophilic acylation route provides higher stereochemical control, critical for chiral benzamide derivatives.
Environmental Impact
Electrochemical synthesis reduces waste by eliminating stoichiometric oxidants, whereas the acylation method generates HCl byproducts, necessitating neutralization steps.
Advanced Modifications and Functionalization
Hydroxyl Group Protection
Prior to acylation, hydroxyl groups in 1,5-dihydroxypentan-2-ol may be protected using tert-butyldimethylsilyl (TBS) groups. For example, treatment with TBSCl and imidazole in DMF ensures selective acylation at the amine site, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Enzymatic Resolution
Racemic mixtures of this compound can be resolved using lipases (e.g., Candida antarctica Lipase B) in organic solvents, achieving enantiomeric excess (ee) >95%.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dihydroxypentan-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-(1,5-dihydroxypentan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1,5-dihydroxypentan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the context of its potential therapeutic applications, it may modulate signaling pathways involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(1,5-dihydroxypentan-2-yl)benzamide: Unique due to its specific hydroxyl and amide functional groups.
Benzamide: Lacks the hydroxyl groups present in this compound.
N-(1,5-dihydroxypentan-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research .
Biological Activity
N-(1,5-dihydroxypentan-2-yl)benzamide, also known as (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and cancer therapy. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound is synthesized from benzoyl chloride and (S)-1,5-dihydroxypentane under basic conditions, typically using triethylamine as a catalyst. The reaction leads to the formation of the benzamide structure with hydroxyl groups that can participate in various biochemical interactions.
This compound exhibits its biological activity through interactions with various molecular targets:
- Enzyme Inhibition : The hydroxyl groups and the benzamide moiety allow for hydrogen bonding and hydrophobic interactions with enzyme active sites. This specificity enhances its potency against certain enzymes.
- Chiral Properties : The chiral nature of the compound enables selective interactions with chiral targets, which may lead to improved efficacy in therapeutic applications.
3.1 Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : this compound has shown moderate inhibitory activity against AChE, with IC50 values reported in the range of 33.1 to 85.8 µM . This activity is significant as AChE inhibitors are essential in treating Alzheimer's disease.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 33.1 - 85.8 |
| BuChE | 53.5 - 228.4 |
3.2 Antitumor Activity
In vitro studies have indicated that derivatives of this compound may possess antitumor properties:
- Compounds related to this structure have been evaluated for their anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer). Results demonstrated comparable inhibitory activity to established anticancer agents like Entinostat (MS-275) .
4. Case Studies
Case Study 1: Cholinesterase Inhibition
A study conducted by Ferreira et al. investigated multiple benzamide derivatives for their cholinesterase inhibitory properties, including this compound. The results indicated that while it was not the most potent inhibitor compared to others tested, it still demonstrated significant activity that warrants further exploration for therapeutic applications in cognitive disorders .
Case Study 2: Antitumor Efficacy
Research on structural modifications of benzamides led to the discovery of compounds with enhanced antitumor activity. In one study, several derivatives were synthesized and tested against human cancer cell lines, revealing that some modifications could significantly increase their potency compared to traditional treatments .
5. Conclusion
This compound represents a promising candidate for further research due to its biological activities related to enzyme inhibition and potential antitumor effects. Its unique chemical structure allows for specific interactions with biological targets, making it a valuable compound in drug design and development.
Q & A
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., kinases or GPCRs). For anticancer benzamides, docking into ATP-binding pockets identifies key hydrogen bonds with hydroxyl groups .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, evaluating RMSD and free energy (MM/PBSA) .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., Hammett constants) with IC values .
How can researchers resolve contradictions in experimental data regarding this compound’s stability or reactivity?
Q. Advanced
- Reproducibility Checks : Standardize synthetic protocols (e.g., solvent purity, reaction time) and validate analytical methods (e.g., NMR calibration) .
- Degradation Studies : Accelerated stability tests (40°C/75% RH) identify decomposition pathways. LC-MS monitors hydrolytic or oxidative byproducts .
- Crystallographic Validation : Compare experimental XRD data with computational predictions (e.g., Mercury software) to resolve stereochemical ambiguities .
What analytical techniques are recommended for quantifying trace impurities in synthesized batches?
Q. Advanced
- HPLC-DAD/MS : High-performance liquid chromatography with diode array or mass detection identifies impurities at <0.1% levels. Gradient elution (e.g., acetonitrile/water) separates polar byproducts .
- NMR Spectroscopy : F or C NMR detects fluorinated or carbon-rich impurities, respectively .
- ICP-MS : For metal catalysts (e.g., Pd/C), inductively coupled plasma mass spectrometry quantifies residual heavy metals .
How does the compound’s stereochemistry influence its crystallization behavior?
Q. Advanced
- Chiral Packing : Enantiopure forms may crystallize in non-centrosymmetric space groups (e.g., P222), affecting X-ray refinement strategies .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize hydrogen-bonded networks, while apolar solvents favor van der Waals packing. Screening 5–10 solvents optimizes crystal quality .
- Twinned Crystals : Use SHELXL’s TWIN command to refine data from twinned crystals, common in flexible diol-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
